molecular formula C16H12FN3O4S B2947425 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide CAS No. 896297-69-1

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide

Cat. No.: B2947425
CAS No.: 896297-69-1
M. Wt: 361.35
InChI Key: MOKUHQLVFSZTBJ-UHFFFAOYSA-N
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Description

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and stability. The presence of a fluorophenyl group and a methanesulfonylbenzamide moiety further enhances its chemical properties, making it a valuable subject for research in medicinal chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorinated aromatic compounds in a substitution reaction.

    Attachment of the methanesulfonylbenzamide moiety: This can be done through amide bond formation using appropriate coupling reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of specific signaling pathways or modulation of gene expression.

Comparison with Similar Compounds

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide can be compared with other compounds containing the 1,3,4-oxadiazole ring, such as:

These comparisons highlight the unique properties of this compound, such as its specific binding affinities and biological activities.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O4S/c1-25(22,23)13-4-2-3-11(9-13)14(21)18-16-20-19-15(24-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKUHQLVFSZTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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